molecular formula C14H16Cl2O3 B1326216 Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate CAS No. 898778-14-8

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate

Cat. No. B1326216
M. Wt: 303.2 g/mol
InChI Key: DNMXJTDHCXJDOI-UHFFFAOYSA-N
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Description

The compound “Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate” is an ester derived from a dichlorophenyl carboxylic acid and an alcohol. The “ethyl” part of the name suggests the presence of an ethyl group (-CH2CH3), and “6-oxohexanoate” indicates a six-carbon chain with a ketone functional group at the sixth position .


Molecular Structure Analysis

The molecular structure of this compound would include a six-carbon chain (hexanoate) with a ketone functional group (=O) and an ethyl group attached to one end of the chain. The 2,5-dichlorophenyl group would be attached to the sixth carbon of the chain .


Chemical Reactions Analysis

In general, esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate” might undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate”, factors such as the presence of the dichlorophenyl group, the ketone, and the ester could influence its properties .

Scientific Research Applications

Synthesis of Biotin

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate has been utilized in the regioselective chlorination of a methyl group in related compounds, contributing to the synthesis of biotin (vitamin H). This approach marks the first instance of such a reaction, paving the way for new methods in vitamin synthesis (Zav’yalov et al., 2006).

Preparation of α-Lipoic Acid

Research has demonstrated the synthesis of alkyl 6-chloro-3-oxohexanoates, including ethyl esters, and their reduction using bakers' yeast. This process is significant in the preparation of (R)-(+)-α-lipoic acid, an important cofactor in biochemical processes (Gopalan & Jacobs, 1990).

Advanced Oxidation Processes in Wastewater Treatment

Studies involving the mineralization of 2,4-D by advanced oxidation processes have identified transient products related to ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate. This research is crucial for understanding the breakdown of pollutants in wastewater treatment (Sun & Pignatello, 1993).

Synthesis of Statin Precursors

The compound has been employed in the large-scale preparation of intermediates crucial for the synthesis of statins, drugs widely used to lower cholesterol levels. This involves improved synthesis methods starting from malic acid (Tararov et al., 2006).

Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates

Research has focused on the efficient synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate. This synthesis is notable for its high regioselectivity and reduction in reaction times (Machado et al., 2011).

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)11-9-10(15)7-8-12(11)16/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMXJTDHCXJDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645752
Record name Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate

CAS RN

898778-14-8
Record name Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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